molecular formula C18H16FNO4S3 B2574308 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 896341-33-6

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2574308
CAS No.: 896341-33-6
M. Wt: 425.51
InChI Key: LOQOQAWLLIGHNF-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group linked to an ethyl chain substituted with a thiophen-2-yl moiety and a 4-fluorobenzenesulfonamide group.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S3/c19-14-8-10-16(11-9-14)27(23,24)20-13-18(17-7-4-12-25-17)26(21,22)15-5-2-1-3-6-15/h1-12,18,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQOQAWLLIGHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide and thiophene-containing derivatives. Below is a comparative analysis based on substituent variations, synthetic routes, and reported bioactivities:

Compound Key Structural Features Reported Activity References
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide Benzenesulfonyl, thiophen-2-yl, 4-fluorobenzenesulfonamide Not explicitly reported; inferred antimicrobial potential from structural analogues
2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide Fluorobenzenesulfonamide, tetrahydro-2H-pyran-4-yl, thiophen-2-yl Antimicrobial activity against multidrug-resistant Staphylococcus aureus
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide Thiazole, fluorophenyl, methoxy-methylbenzenesulfonamide Antifungal and antiparasitic activity (hypothesized based on thiazole moiety)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Bromothiophene, quinolone core, piperazine Antibacterial activity (MIC values: 0.5–8 µg/mL against Gram-positive bacteria)
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives Methylthio-thiophene, quinolone core Broad-spectrum antibacterial activity (MIC: 1–16 µg/mL)

Key Observations

Thiophene vs. Thiazole Substituents: The thiophen-2-yl group in the target compound may enhance lipophilicity and membrane permeability compared to thiazole-containing analogues (e.g., N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide), which often exhibit stronger hydrogen-bonding interactions due to the thiazole nitrogen . Thiophene derivatives (e.g., bromothiophene-quinolones) demonstrate potent antibacterial activity, suggesting the target compound’s thiophen-2-yl group could confer similar properties .

Fluorine Substitution :

  • The 4-fluorobenzenesulfonamide group is a common feature in antimicrobial agents, as seen in 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide , where fluorine’s electron-withdrawing effect stabilizes the sulfonamide moiety and enhances target binding .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step sulfonylation and alkylation, analogous to methods used for N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones, which achieve yields of 60–75% via column chromatography .

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14FN1O4S2\text{C}_{15}\text{H}_{14}\text{F}\text{N}_1\text{O}_4\text{S}_2

It features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a decrease in the production of folate, which is essential for nucleic acid synthesis, ultimately resulting in bacterial growth inhibition.

Antimicrobial Activity

Research indicates that sulfonamides demonstrate significant antimicrobial activity against various bacterial strains. A study evaluated the effectiveness of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established sulfonamides.

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anti-inflammatory Effects

In addition to its antimicrobial properties, this sulfonamide has shown promise in modulating inflammatory responses. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Cardiovascular Effects : A study investigated the impact of various sulfonamide derivatives on perfusion pressure in isolated rat heart models. Results indicated that this compound significantly decreased perfusion pressure, suggesting a cardiovascular protective effect through calcium channel modulation .
  • Docking Studies : Computational docking studies have suggested that the compound may interact with specific biomolecules involved in cardiovascular regulation. These studies utilized molecular modeling to predict binding affinities with calcium channels, indicating a potential mechanism for its observed biological activities .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining its therapeutic efficacy. Preliminary studies suggest favorable absorption characteristics and moderate bioavailability. However, further investigations are required to elucidate its metabolic pathways and excretion mechanisms.

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